molecular formula C18H30N2O4 B6776413 N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide

Cat. No.: B6776413
M. Wt: 338.4 g/mol
InChI Key: GTVAXLMDZRTGBH-UHFFFAOYSA-N
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Description

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide is a complex organic compound characterized by the presence of oxepane rings and a cyclopropyl group

Properties

IUPAC Name

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c21-16(14-3-1-9-23-11-5-14)19-13-18(7-8-18)20-17(22)15-4-2-10-24-12-6-15/h14-15H,1-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVAXLMDZRTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C(=O)NCC2(CC2)NC(=O)C3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxepane rings, followed by the introduction of the cyclopropyl group and subsequent amide formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxepane-containing molecules and cyclopropyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

N-[[1-(oxepane-4-carbonylamino)cyclopropyl]methyl]oxepane-4-carboxamide is unique due to its specific combination of oxepane rings and a cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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